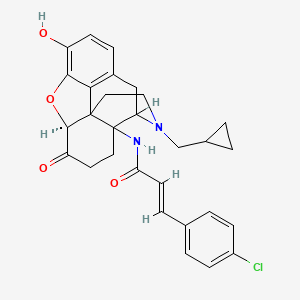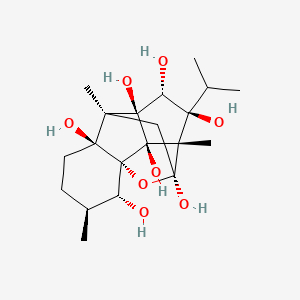
Racecadotril
Übersicht
Beschreibung
Racecadotril, also known as acetorphan, is an antidiarrheal medication . It acts as a peripheral enkephalinase inhibitor . Unlike other opioid medications used to treat diarrhea, which reduce intestinal motility, racecadotril has an antisecretory effect — it reduces the secretion of water and electrolytes into the intestine .
Synthesis Analysis
A new series of racecadotril-tetrazole-amino acid derivatives was synthesized and characterized on the basis of IR, 1H and 13C NMR, mass spectrometry, and elemental analysis .Molecular Structure Analysis
Racecadotril is a dipeptide in which there is a single amide bond . Upon oral administration, racecadotril is rapidly and effectively converted into the active metabolite thiorphan .Chemical Reactions Analysis
Racecadotril is a prodrug that undergoes hydrolysis to thiorphan . Thiorphan interacts specifically with the active site of the enzyme enkephalinase, blocking the effect of the enzyme and preventing the loss of the effect of endogenous peptides .Wissenschaftliche Forschungsanwendungen
Efficacy in Treating Acute Diarrhea
- Racecadotril's Effectiveness in Adults : A systematic review compared the efficacy and safety of Racecadotril with other treatments for acute diarrhea in adults. It was found to be more effective than placebo or Saccharomyces boulardii and similarly efficacious as loperamide, with fewer instances of rebound constipation and abdominal discomfort (Fischbach et al., 2016).
Pharmacodynamics and Clinical Effects
- Pharmacodynamics and Pharmacokinetics : Racecadotril, through its active metabolite thiorphan, inhibits the enzyme neutral endopeptidase, increasing exposure to substrates like enkephalins and atrial natriuretic peptide. It has been tested in various therapeutic areas, including cardiovascular diseases and acute diarrhea. It's particularly effective in acute diarrhea by inhibiting pathological secretion from the gut (Eberlin et al., 2012).
Applications in Pediatric Treatment
- Treatment of Acute Diarrhea in Children : Racecadotril is recommended as an adjuvant anti-diarrheal treatment in pediatrics. It inhibits the enzyme neutral endopeptidase in the small bowel, reducing the secretion of water and electrolytes without affecting intestinal motility (Pienar et al., 2019).
- Effectiveness in Childhood Gastroenteritis : A meta-analysis indicated that Racecadotril, as an adjunct to oral rehydration solution, has a clinically relevant effect in reducing diarrhea duration, stool output, and stool number in childhood acute gastroenteritis (Lehert et al., 2011).
Influence on Blood Glucose Levels
- Impact on Blood Glucose : Anexperimental study demonstrated that Racecadotril can lower blood glucose levels in rats by inhibiting the insulin degrading enzyme (IDE) in the brain, suggesting its potential role in glucose regulation (Lee et al., 2011).
Efficacy in Acute Diarrhea Treatment
- Racecadotril in Adult Acute Diarrhea : A meta-analysis focused on Racecadotril efficacy in adults with acute diarrhea, suggesting that it is more efficacious than placebo, particularly at a dose of 100 mg (Coffin et al., 2014).
- Rotavirus Infection in Children : Research has indicated that Racecadotril is effective in treating rotavirus infection in children, reducing the severity and duration of diarrheal symptoms (Nezghoda et al., 2020).
General Overview and Applications
- General Clinical Overview : An article provided a general overview of Racecadotril's use in treating acute diarrhea in both adults and children, highlighting its position in therapy based on clinical data (Chaplin et al., 2013).
Pharmacokinetic Studies
- Pharmacokinetics in Calves : A study investigated the pharmacokinetics of Racecadotril in neonatal calves, both healthy and with infectious diarrhea. This study provides insights into Racecadotril's metabolism and action in a veterinary context (Tras et al., 2022).
Wirkmechanismus
Target of Action
Racecadotril, also known as acetorphan, primarily targets the enzyme neutral endopeptidase (NEP) . NEP, also known as enkephalinase, is a cell membrane peptidase enzyme that aids in the hydrolysis of exogenous peptides and the breakdown of endogenous peptides, such as enkephalins .
Mode of Action
Racecadotril acts as a prodrug of thiorphan, which is an inhibitor of enkephalinase . By inhibiting enkephalinase, racecadotril increases exposure to NEP substrates, including enkephalins and atrial natriuretic peptide (ANP) . Unlike other opioid medications used to treat diarrhea, which reduce intestinal motility, racecadotril has an antisecretory effect — it reduces the secretion of water and electrolytes into the intestine .
Biochemical Pathways
The primary biochemical pathway affected by racecadotril involves the inhibition of enkephalinase, leading to an increase in the levels of enkephalins and ANP . This results in a decrease in the secretion of water and electrolytes into the intestine, thereby reducing the symptoms of diarrhea .
Pharmacokinetics
In a single-dose, placebo-controlled, double-blind cross-over study, racecadotril doses of 30, 100, and 300 mg reached Cmax within 60 min after oral administration . The elimination half-life of racecadotril is approximately 3 hours . It is excreted primarily in urine (81.4%) and feces (8%) .
Result of Action
This leads to a reduction in the symptoms of diarrhea, including a decrease in the number of stools and fluid loss .
Action Environment
The efficacy of racecadotril can be influenced by various environmental factors, such as the presence of other medications and the patient’s overall health status. It’s worth noting that racecadotril has been found to be effective in both outpatient and hospitalized settings .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
benzyl 2-[[2-(acetylsulfanylmethyl)-3-phenylpropanoyl]amino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4S/c1-16(23)27-15-19(12-17-8-4-2-5-9-17)21(25)22-13-20(24)26-14-18-10-6-3-7-11-18/h2-11,19H,12-15H2,1H3,(H,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODUOJXZPIYUATO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCC(CC1=CC=CC=C1)C(=O)NCC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8045513 | |
| Record name | Racecadotril | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8045513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Racecadotril | |
CAS RN |
81110-73-8 | |
| Record name | Racecadotril | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81110-73-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Racecadotril [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081110738 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Racecadotril | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11696 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Racecadotril | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759828 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Racecadotril | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8045513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (RS)-Benzyl N-[3-(acetylthio)-2-benzylpropanoyl]glycinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | RACECADOTRIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76K53XP4TO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details













Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: Racecadotril, through its active metabolite thiorphan, acts as an inhibitor of the enzyme neutral endopeptidase (NEP, EC 3.4.24.11). [] This inhibition leads to increased levels of NEP substrates, including enkephalins. []
ANone: Enkephalins, whose degradation is prevented by Racecadotril, function as neurotransmitters in the digestive tract and exert an antisecretory effect by reducing the secretion of water and electrolytes into the intestines. [, , , ] Importantly, this antisecretory effect occurs without affecting intestinal transit time or motility. [, , , ]
ANone: While some studies suggested that Racecadotril might influence blood glucose levels through inhibition of insulin-degrading enzyme (IDE), further research demonstrated that Racecadotril and its metabolite thiorphan do not significantly inhibit IDE. [, ] The blood glucose-lowering effect observed in some studies might be attributed to other mechanisms, potentially involving the vagus nerve and K(ATP) channels. []
ANone: While the provided research primarily focuses on the clinical application of Racecadotril, the specific impact of structural modifications on its activity, potency, and selectivity is not extensively discussed. Further research and literature review focusing on medicinal chemistry aspects of Racecadotril would be needed to address this question in detail.
ANone: Researchers have investigated the use of ethyl acrylate-methyl methacrylate copolymer (Eudragit® NE 30D) in the development of taste-masked Racecadotril dispersible tablets. [, ] This approach aimed to address the unpleasant taste of Racecadotril, potentially improving patient compliance, particularly in pediatric populations. [, ] Additionally, Racecadotril liposome solid preparations have been explored to improve solubility and bioavailability. [] Furthermore, orodispersible films (ODFs) have been developed for pediatric use to improve compliance and reduce the risk of choking. []
ANone: Following oral administration, Racecadotril is rapidly and effectively converted into its active metabolite, thiorphan. [] This conversion process ensures efficient activation of the drug within the body. []
ANone: No, thiorphan, the active metabolite of Racecadotril, does not cross the blood-brain barrier. [] This characteristic is important as it limits the potential for central nervous system side effects. []
ANone: Yes, bioequivalence studies have been conducted to compare Racecadotril pulvis and Racecadotril granules. [] The results indicated that these two preparations exhibit bioequivalence in healthy volunteers. []
ANone: The efficacy of Racecadotril in treating diarrhea has been evaluated in neonatal gnotobiotic pigs (Sus scrofa domesticus) infected with human rotavirus. [] This animal model allows for controlled studies of rotavirus infection and the assessment of Racecadotril's effectiveness in reducing diarrhea severity and promoting weight gain. []
ANone: Numerous clinical trials have investigated the efficacy and safety of Racecadotril in treating acute diarrhea in children. These trials consistently demonstrate that Racecadotril, as an adjunct to oral rehydration therapy, effectively reduces the duration and severity of diarrhea in pediatric patients. [, , , , , , , , , , , ]
ANone: Yes, studies have explored the cost-utility of Racecadotril as an adjuvant therapy to oral rehydration solution (ORS) compared to ORS alone in treating acute watery diarrhea in children. [, , ] The findings suggest that Racecadotril is a dominant treatment strategy, being more effective and less costly from a UK payer perspective. [, , ]
ANone: Researchers have employed a variety of analytical methods, including high-performance liquid chromatography (HPLC), [, , , , , , , ] liquid chromatography-mass spectrometry (LC-MS), [, ] and high-performance thin-layer chromatography (HPTLC) [] for the characterization, quantification, and monitoring of Racecadotril in various matrices.
ANone: Yes, studies have focused on investigating the dissolution method and characteristics of Racecadotril capsules, highlighting the importance of dissolution rate for drug release and bioavailability. [, ] Researchers have examined the impact of different dissolution media and apparatus on the drug release profile. []
ANone: The HPLC methods employed for Racecadotril analysis have been validated according to ICH Q2R guidelines, ensuring the accuracy, precision, specificity, linearity, and robustness of the analytical procedures. [] These validation procedures are crucial for generating reliable and reproducible data in pharmaceutical analysis. []
ANone: Racecadotril has been compared to loperamide in several clinical trials for treating acute diarrhea in adults and children. [, , , , , ] While both drugs demonstrate rapid and effective symptom relief, Racecadotril is associated with fewer adverse events, particularly a lower incidence of constipation, compared to loperamide. [, , , , , ]
ANone: Yes, oral rehydration therapy (ORT) remains the cornerstone of treatment for acute diarrhea. [, , , , , , , , , , , ] Other adjunctive therapies like smectite, probiotics (Lactobacillus GG, Lactobacillus reuteri, Saccharomyces boulardii), and zinc have also been studied. [] The choice of treatment should be individualized based on factors such as age, severity of diarrhea, and potential underlying conditions.
ANone: The research on Racecadotril exemplifies cross-disciplinary collaboration, integrating knowledge from pharmacology, [, , ] clinical medicine, [, , , , , , , , , , , , , , ] pharmaceutical sciences, [, , , , , , ] and analytical chemistry. [, ] This multidisciplinary approach has been instrumental in understanding the drug's mechanism of action, clinical efficacy, formulation optimization, and analytical characterization.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(6-Hydroxy-5,5-dimethyl-2-nitro-6,7-dihydrothieno[3,2-b]pyran-7-yl)piperidin-2-one](/img/structure/B1680337.png)

![(2S)-4-amino-2-[[(2S)-2-[[1-[(2,6-dichlorophenyl)methyl]-3-(pyrrolidin-1-ylmethyl)indol-6-yl]carbamoylamino]-3-(3,4-difluorophenyl)propanoyl]amino]-N-(phenylmethyl)butanamide](/img/structure/B1680340.png)
![(2S,4R)-1-acetyl-N-(1-(benzo[d]thiazol-2-yl)-5-guanidino-1-oxopentan-2-yl)-4-hydroxypyrrolidine-2-carboxamide](/img/structure/B1680341.png)


![3-[(1R,2R)-2-(1-methylpyrrolidin-1-ium-1-yl)cyclohexyl]phenol bromide](/img/structure/B1680345.png)

![N~2~-Acetyl-N-{(1r)-1-[(S)-[(2s)-3-{[(2s)-1-Amino-1-Oxopropan-2-Yl]amino}-2-Methyl-3-Oxopropyl](Hydroxy)phosphoryl]-2-Phenylethyl}-L-Alpha-Asparagine](/img/structure/B1680349.png)

![Tert-butyl 12-ethynyl-8-methyl-9-oxo-2,4,8-triazatricyclo[8.4.0.0^{2,6}]tetradeca-1(14),3,5,10,12-pentaene-5-carboxylate](/img/structure/B1680352.png)
![(1R,4S,6R)-N-[(2R)-1-[4-(tert-butylcarbamoyl)-4-cyclohexylpiperidin-1-yl]-3-(4-fluorophenyl)-1-oxopropan-2-yl]-7-methyl-7-azabicyclo[2.2.2]octane-6-carboxamide](/img/structure/B1680353.png)

![1-[(2-Methyl-1-benzofuran-3-yl)methyl]-3-(thiophen-2-ylmethyl)urea](/img/structure/B1680356.png)